
Hexa-2,4-dien-1-yl 3-methylbut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexa-2,4-dien-1-yl 3-methylbut-2-enoate is an organic compound with the molecular formula C11H16O2. It is characterized by its structure, which includes a hexadienyl group and a 3-methylbut-2-enoate ester group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexa-2,4-dien-1-yl 3-methylbut-2-enoate can be synthesized through several methods, including the esterification of hexa-2,4-dien-1-ol with 3-methylbut-2-enoic acid. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: Hexa-2,4-dien-1-yl 3-methylbut-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or aldehydes.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Hexa-2,4-dien-1-yl 3-methylbut-2-enoate has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can serve as a precursor for bioactive compounds that may have potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, including its role in drug design and development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
Hexa-2,4-dien-1-yl 3-methylbut-2-enoate can be compared with other similar compounds, such as hexadienyl acetate and hexadienyl propionate. These compounds share structural similarities but differ in their functional groups and properties. The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications.
Comparaison Avec Des Composés Similaires
Hexadienyl acetate
Hexadienyl propionate
Hexadienyl butyrate
Propriétés
Numéro CAS |
16491-31-9 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
[(2E,4E)-hexa-2,4-dienyl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H16O2/c1-4-5-6-7-8-13-11(12)9-10(2)3/h4-7,9H,8H2,1-3H3/b5-4+,7-6+ |
Clé InChI |
VYUCYAFXDYNKFS-YTXTXJHMSA-N |
SMILES isomérique |
C/C=C/C=C/COC(=O)C=C(C)C |
SMILES canonique |
CC=CC=CCOC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


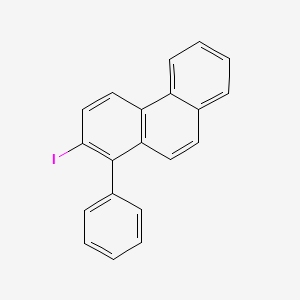

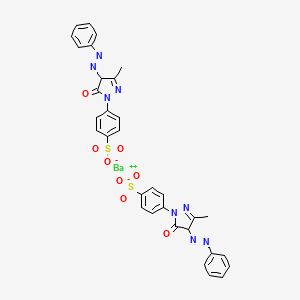
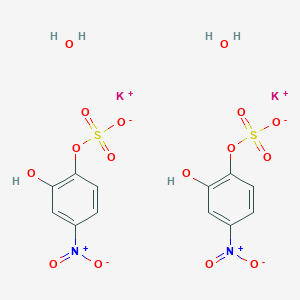
![4-[(4-ethoxyphenyl)azo]-N,N-diethylaniline](/img/structure/B15342595.png)
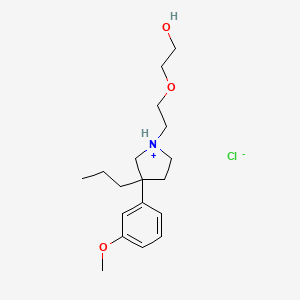
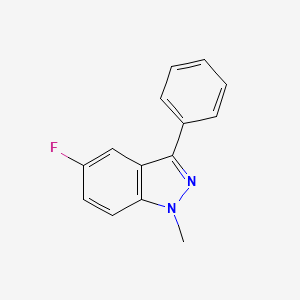
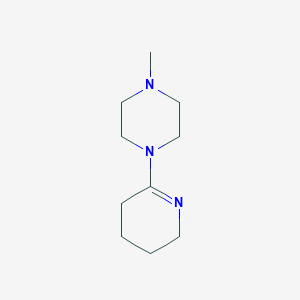
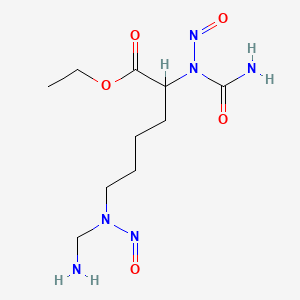
![Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B15342616.png)
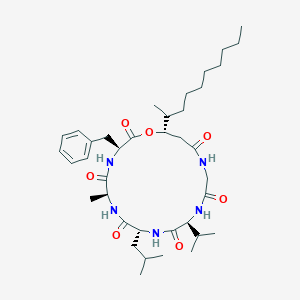
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(dimethylamino)pyrimidine-2,4-dione](/img/structure/B15342630.png)
![[1-(2,6-dimethylphenoxy)-1-oxobutan-2-yl]-diethylazanium;chloride](/img/structure/B15342634.png)

